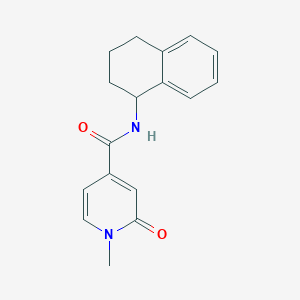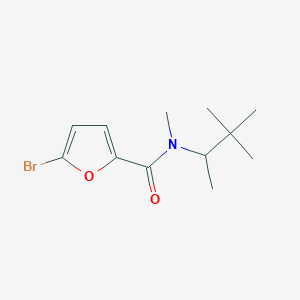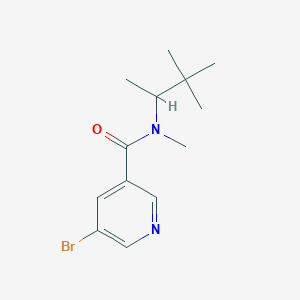![molecular formula C15H15ClN2O B7494801 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway. The JNK pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide works by inhibiting the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and protein misfolding. Activation of JNK can lead to the activation of pro-apoptotic proteins and the production of pro-inflammatory cytokines. By inhibiting JNK, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to reduce oxidative stress and inflammation, increase the expression of anti-apoptotic proteins, and promote the survival of dopaminergic neurons. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to improve motor function and cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for the JNK pathway. However, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide in other conditions, such as stroke and traumatic brain injury. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide and to identify potential biomarkers for monitoring its efficacy in clinical trials.
Synthesemethoden
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by N-methylation and subsequent amide formation. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been extensively studied for its neuroprotective effects in various animal models of neurodegenerative diseases. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent neuronal cell death and improve motor function in animal models of Parkinson's disease and Alzheimer's disease. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to have potential therapeutic applications in other conditions, such as stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-13(16)9-7-12)18(2)15(19)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGDDSIMBJERHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)


![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)